molecular formula C10H9FN4O2 B1479517 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098130-95-9

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479517
CAS No.: 2098130-95-9
M. Wt: 236.2 g/mol
InChI Key: YZFMOIOEICOPRQ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9FN4O2 and its molecular weight is 236.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrazole Derivatives

    Research on cyclic oxalyl compounds interacting with hydrazines or hydrazones has led to the synthesis of various pyrazole derivatives, demonstrating the versatility of pyrazole compounds in creating new chemical entities with potential applications in material science and as pharmaceutical intermediates (A. Şener et al., 2002).

  • Crystal Structures of Pyrazolines

    Studies on N-substituted pyrazolines have been carried out, leading to insights into their crystal structures, which is crucial for understanding their chemical reactivity and potential for creating new materials (Wan-Sin Loh et al., 2013).

  • Coordination Complexes

    The creation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the potential of pyrazole compounds in coordination chemistry, which could be applied in catalysis or as building blocks for supramolecular assemblies (S. Radi et al., 2015).

Material Science and Optical Properties

  • Optical Properties: Novel pyrazole compounds have been synthesized and their optical properties explored, indicating potential applications in optoelectronic devices due to their fluorescence characteristics (Yan-qing Ge et al., 2014).

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFMOIOEICOPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.